molecular formula NaBH4<br>BH4Na B041119 Sodium borohydride CAS No. 16940-66-2

Sodium borohydride

Cat. No.: B041119
CAS No.: 16940-66-2
M. Wt: 33.8 g/mol
InChI Key: ODGROJYWQXFQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY366563, also known as (1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate monohydrate, is a synthetic compound that belongs to the class of amino acids. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research .

Preparation Methods

The synthesis of LY366563 involves several steps. The compound is typically synthesized through a series of chemical reactions starting from readily available precursors. The synthetic route includes the formation of the bicyclic structure followed by the introduction of the amino and carboxylate groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

LY366563 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: LY366563 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Mechanism of Action

The mechanism of action of LY366563 involves its interaction with specific molecular targets, including receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

LY366563 can be compared with other similar compounds, such as:

    LY354740: Another bicyclic amino acid with similar structural features and biological activity.

    DCG-IV: A compound known for its effects on metabotropic glutamate receptors.

    2R,4R-APDC: A compound that modulates second messenger systems linked to Group II metabotropic glutamate receptors.

LY366563 is unique in its specific stereochemistry and its selective effects on certain molecular targets, which distinguishes it from other similar compounds .

Properties

IUPAC Name

sodium;boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH4.Na/h1H4;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQDYZUWIQVZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4.Na, NaBH4, BH4Na
Record name SODIUM BOROHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4466
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM TETRAHYDROBORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Sodium borohydride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_borohydride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

37.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium borohydride is a white to grayish crystalline powder. It is decomposed by water to form sodium hydroxide, a corrosive material, and hydrogen, a flammable gas. The heat of this reaction may be sufficient to ignite the hydrogen. The material itself is easily ignited and burns vigorously once ignited. It is used to make other chemicals, treat waste water, and for many other uses., Dry Powder; Dry Powder, Liquid, Gray to white crystals or powder; [HSDB], WHITE CRYSTALLINE POWDER.
Record name SODIUM BOROHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4466
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Borate(1-), tetrahydro-, sodium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium borohydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1502
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SODIUM TETRAHYDROBORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in "Cellosolve" ether, Soluble in ammonia, amines, pyridine, dimethyl ether of diethylene glycol; insoluble in other ethers, hydrocarbons, alkyl chlorides, Solubility (wt/wt) in liquid ammonia, 104% at 25 °C; in ethylenediamine, 22% at 75 °C; in morpholine, 1.4% at 25 °C; in pyridine, 3.1% at 25 °C; in methanol, 16.4% at 20 °C (reacts); in ethanol, 4.0% at 20 °C (reacts slowly); in tetrahydrofuran, 0.1% at 20 °C; in diglyime, 5.5% at 20 °C; in dimethylformamide, 18.0% at 20 °C, Solubility (wt/wt) in water: 55% at 25 °C; 88.5% at 60 °C, Solubility in water, g/100ml at 25 °C: 55
Record name SODIUM BOROHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM TETRAHYDROBORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.074 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.074 g/cu cm (anhydrous material), 1.07 g/cm³
Record name SODIUM BOROHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4466
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SODIUM BOROHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM TETRAHYDROBORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White to gray-white microcystalline powder or lumps, White cubic crystals, hygroscopic

CAS No.

16940-66-2
Record name SODIUM BOROHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4466
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium borohydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16940-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium borohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Borate(1-), tetrahydro-, sodium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium tetrahydroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM BOROHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L0B9CPPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM BOROHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name SODIUM TETRAHYDROBORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1670
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

>400 °C (vacuum) (decomposes)
Record name SODIUM BOROHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/699
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

A: Sodium borohydride (NaBH4) functions as a strong reducing agent. Its primary interaction involves donating hydride ions (H-) to electron-deficient centers in target molecules. This interaction leads to the reduction of various functional groups like aldehydes, ketones, esters, and nitro groups, primarily to their corresponding alcohols or amines. [, , , ] The downstream effects are determined by the specific functional group reduced and the overall context of the reaction. For instance, the reduction of a ketone to an alcohol can significantly alter the molecule's polarity, reactivity, and biological activity. []

A:

    A: this compound acts as a reducing agent in numerous chemical reactions. The mechanism typically involves the nucleophilic attack of the hydride ion (H-) from NaBH4 onto an electron-deficient center of the target molecule. [, , , ] The selectivity of NaBH4 can be modified by using it in conjunction with other reagents or catalysts. For example, the addition of aluminum chloride (AlCl3) to NaBH4 in diglyme enhances its reducing power, enabling the reduction of esters and lactones to alcohols. [] Similarly, the presence of transition metal catalysts like cobalt, ruthenium, or platinum enhances the hydrolysis of NaBH4 for hydrogen generation. [, , , ]

    A: While the structure of NaBH4 itself is not typically modified, researchers have explored the impact of changing the cation or the ligands attached to the boron atom. For example, substituting sodium with lithium or potassium can influence the reducing power and solubility of the borohydride. [] Additionally, replacing hydride ligands with other groups can alter the reactivity and selectivity of the resulting borohydride derivatives.

    ANone: As a strong reducing agent and a flammable solid, NaBH4 requires careful handling and storage. It should be kept away from heat, sparks, and open flames. Personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should always be worn when handling this compound. Detailed safety information can be found in the compound's Safety Data Sheet (SDS).

    ANone: The provided literature focuses on the chemical and material science applications of NaBH4, and does not discuss its PK/PD properties. Therefore, no information on its ADME profile or in vivo activity is available within this context.

    ANone: The provided literature focuses primarily on chemical synthesis, hydrogen generation, and material science applications of NaBH4. There is no mention of in vitro or in vivo efficacy studies in the context of biological systems or disease models.

    ANone: The provided literature doesn't discuss resistance mechanisms as it pertains to NaBH4. The concept of resistance typically applies to biological systems and their response to drugs or other interventions. Since the provided research focuses on the chemical and material science aspects of NaBH4, resistance mechanisms are not relevant in this context.

    ANone: Several alternatives to NaBH4 exist for various applications:

    • Lithium aluminum hydride (LiAlH4): A more powerful reducing agent, but less selective and more expensive than NaBH4. []
    • Hydrogen gas (H2): Widely used for hydrogenation reactions, but storage and safety can be concerns. [, ]
    • Other metal hydrides: Metal hydrides like magnesium hydride (MgH2) are explored for hydrogen storage applications. [, ] The choice of the most suitable alternative depends on the specific application, cost considerations, and desired performance characteristics.

    ANone: Research on NaBH4 requires access to standard chemistry laboratory facilities equipped for handling air-sensitive and moisture-sensitive compounds. Key resources include:

      A: this compound was first synthesized in 1940 by H. I. Schlesinger and Herbert C. Brown. [] Initially, it was investigated for military applications related to hydrogen generation. Over time, its versatility as a reducing agent in organic chemistry led to its widespread use in laboratory and industrial settings. Research on NaBH4 continues to evolve, with a focus on developing safer and more efficient methods for its synthesis, exploring its potential in hydrogen storage and fuel cell applications, and discovering new catalytic applications. []

      ANone: Research on NaBH4 spans multiple disciplines, including:

      • Chemistry: Organic synthesis, catalysis, and materials chemistry. [, , , , ]
      • Materials science: Hydrogen storage materials, fuel cell development, and nanoparticle synthesis. [, , , ]
      • Engineering: Design and optimization of hydrogen generators, fuel cell systems, and energy storage devices. [, , ]
      • Environmental science: Developing sustainable methods for NaBH4 synthesis and waste management, as well as exploring its use in pollution remediation. [, ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.